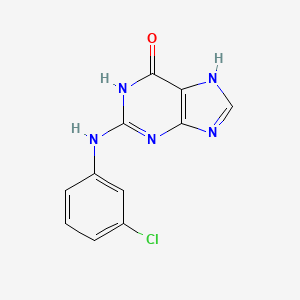
6H-Purin-6-one, 2-((3-chlorophenyl)amino)-1,9-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one is an organic compound belonging to the class of 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring
Vorbereitungsmethoden
The synthesis of 2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one typically involves the reaction of 3-chloroaniline with a suitable purine derivative under specific conditions. One common method involves the use of ethanol as a solvent and piperidine as a catalyst, with the reaction mixture being heated under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use. The exact pathways and targets can vary, but it is known to interact with casein kinase I isoform gamma-1 and tyrosine-protein kinase Mer .
Vergleich Mit ähnlichen Verbindungen
2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one can be compared with other similar compounds, such as:
2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine: This compound shares a similar purine structure but has different substituents, leading to variations in its chemical and biological properties.
N-(5-{[(2S)-4-amino-2-(3-chlorophenyl)butanoyl]amino}-1H-indazol-3-yl)benzamide: Another compound with a similar aromatic structure but different functional groups, resulting in distinct applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
123994-67-2 |
|---|---|
Molekularformel |
C11H8ClN5O |
Molekulargewicht |
261.67 g/mol |
IUPAC-Name |
2-(3-chloroanilino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H8ClN5O/c12-6-2-1-3-7(4-6)15-11-16-9-8(10(18)17-11)13-5-14-9/h1-5H,(H3,13,14,15,16,17,18) |
InChI-Schlüssel |
GZSSIAWYAPMXAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(C(=O)N2)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















